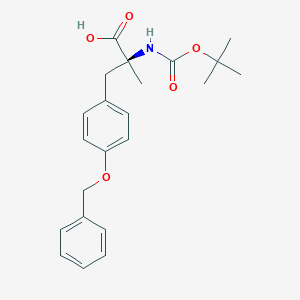

Boc-O-benzyl-alpha-methyl-L-Tyr

Description

Significance of Non-Canonical Amino Acids in Peptide Science

Life is primarily built from a set of 20 canonical amino acids, which are used to assemble proteins and peptides that perform a vast array of cellular functions. nih.gov However, medicinal chemists are not limited to these 20 building blocks and have increasingly explored non-canonical amino acids (ncAAs) to create designer peptides with improved drug-like characteristics. nih.gov Non-canonical amino acids are organic molecules that also possess an amine and a carboxylic acid group but are not directly encoded by the genetic code. nih.gov The incorporation of ncAAs into peptides is a key strategy for creating peptidomimetics that can overcome the pharmacokinetic and enzymatic stability challenges associated with natural peptides. nih.gov

The use of ncAAs expands the chemical diversity available for peptide and protein engineering, allowing for the creation of molecules with novel functions and activities. biorxiv.org This is particularly relevant in drug discovery, where ncAAs can be used as single bioactive molecules, scaffolds, or building blocks to enhance the properties of peptides. rsc.org The inclusion of these unique amino acid architectures can lead to peptides with increased potency, conformational rigidity, and improved stability against protease-induced degradation. nih.gov

Overview of Tyrosine Derivatives in Synthetic Peptides

Tyrosine, with its phenolic hydroxyl group, is a versatile amino acid in peptide synthesis. However, this hydroxyl group is reactive and must be protected during the synthesis process to prevent unwanted side reactions. A common strategy is the use of a benzyl (B1604629) (Bzl) group to protect the hydroxyl function, creating O-benzyl-L-tyrosine. creative-peptides.comsigmaaldrich.com This derivative is frequently used as a building block in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com

The benzyl protecting group is stable under many of the conditions used in peptide synthesis but can be removed under specific conditions, typically strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA). chempep.comacs.org However, the use of O-benzyltyrosine is not without its challenges. During deprotection with strong acids, the benzyl group can migrate from the oxygen to the aromatic ring of tyrosine, resulting in the formation of 3-benzyltyrosine as a side product. acs.org

Rationale for Alpha-Methylation and O-Benzylation in Amino Acid Building Blocks

The modification of amino acids at the alpha-carbon position has profound effects on the resulting peptide's structure and stability. The replacement of the alpha-hydrogen with a methyl group, known as alpha-methylation, introduces significant conformational constraints. nih.gov This restriction in the peptide backbone's flexibility can stabilize helical structures and reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.govenamine.net Furthermore, the presence of the alpha-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby enhancing the metabolic stability of the peptide. enamine.netnih.gov

As previously mentioned, O-benzylation of the tyrosine side chain is a crucial protective strategy. The benzyl group prevents the phenolic hydroxyl group from participating in undesired side reactions during peptide coupling steps. creative-peptides.comsigmaaldrich.com The combination of alpha-methylation and O-benzylation in a tyrosine building block thus provides both conformational control, proteolytic resistance, and essential side-chain protection.

Contextualization of Boc-O-benzyl-alpha-methyl-L-Tyrosine as a Specialized Residue

Boc-O-benzyl-alpha-methyl-L-tyrosine is a highly specialized building block that integrates several key chemical modifications for advanced peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality. The Boc group is stable under a variety of coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). creative-peptides.comlibretexts.org

This particular compound, therefore, brings together:

A non-canonical, alpha-methylated core: This provides conformational rigidity and resistance to enzymatic degradation. nih.govenamine.net

O-benzyl side-chain protection: This masks the reactive hydroxyl group of tyrosine during synthesis. sigmaaldrich.com

Boc N-terminal protection: This allows for its use in the well-established Boc-SPPS methodology. chempep.comnih.gov

The combination of these features makes Boc-O-benzyl-alpha-methyl-L-tyrosine a valuable reagent for the synthesis of complex and stable peptides with potentially enhanced biological activity.

Compound Data

Below are tables detailing the properties of the core chemical structures discussed in this article.

Table 1: Properties of O-benzyl-L-tyrosine

| Property | Value |

| Chemical Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 16652-64-5 |

| Appearance | Crystalline solid |

| Melting Point | 259 °C (decomposes) |

| Application | Building block in peptide synthesis |

Data sourced from references sigmaaldrich.comnih.gov

Table 2: Properties of Boc-O-benzyl-L-tyrosine

| Property | Value |

| Chemical Formula | C₂₁H₂₅NO₅ |

| Molecular Weight | 371.43 g/mol |

| CAS Number | 2130-96-3 |

| Appearance | Solid |

| Melting Point | 110-112 °C |

| Application | Intermediate for Boc solid-phase peptide synthesis |

Data sourced from reference sigmaaldrich.com

Table 3: Properties of Boc-N-alpha-methyl-O-benzyl-L-tyrosine

| Property | Value |

| Chemical Formula | C₂₂H₂₇NO₅ |

| Molecular Weight | 385.45 g/mol |

| CAS Number | 64263-81-6 |

| Appearance | White to off-white powder |

| Melting Point | 130-134 °C |

| Application | Reactant/reagent in chemical synthesis |

Data sourced from reference chemdad.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

77457-03-5 |

|---|---|

Molecular Formula |

C22H27NO5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |

InChI Key |

QPRMUNUFRFMEDC-QFIPXVFZSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc O Benzyl Alpha Methyl L Tyrosine

Precursor Synthesis Strategies for Alpha-Methyl-L-Tyrosine

The synthesis of α-methyl-L-tyrosine is a critical first step and presents the challenge of controlling stereochemistry at the α-carbon.

Stereoselective Introduction of the Alpha-Methyl Group

The introduction of the α-methyl group onto the L-tyrosine scaffold requires stereoselective methods to ensure the desired L-configuration is maintained. Several strategies have been developed to achieve this. One approach involves the use of chiral auxiliaries to direct the methylation stereoselectively. Another method is the enantioselective hydrogenation of a suitably substituted dehydroamino acid precursor. researchgate.net More recent advancements have utilized visible light-promoted photoredox catalysis for the stereoselective C-radical addition to chiral glyoxylate-derived sulfinyl imines, offering a convenient route to unnatural α-amino acids like α-methyl-L-tyrosine. core.ac.uk

Enantiomeric Purity Considerations in Alpha-Methylation

Maintaining high enantiomeric purity is paramount during the α-methylation process. The choice of synthetic route significantly impacts the enantiomeric excess (e.e.) of the final product. Methods like crystallization-induced asymmetric transformation (CIAT) have been employed for the resolution of racemic mixtures of amino acid derivatives, which can be a viable strategy to obtain the desired enantiomer in high purity. ut.ac.ir It is crucial to employ analytical techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to verify the enantiomeric purity of the synthesized α-methyl-L-tyrosine.

Benzylation of the Tyrosine Phenolic Hydroxyl Group

The protection of the phenolic hydroxyl group of tyrosine with a benzyl (B1604629) group is a common strategy in peptide synthesis to prevent unwanted side reactions.

O-Benzyl Protection Techniques

The most common method for the O-benzylation of tyrosine is the Williamson ether synthesis, where the phenoxide ion of tyrosine reacts with benzyl bromide or a similar benzylating agent. nih.gov This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group. One established method involves the formation of a copper complex of L-Tyrosine to facilitate benzylation under alkaline pH. mtu.edu

Regioselectivity and Yield Optimization of Benzylation Reactions

A key challenge in the benzylation of tyrosine is achieving regioselectivity, specifically targeting the phenolic hydroxyl group over the amino and carboxyl groups. This is often achieved by first protecting the amino and carboxyl groups. For instance, the amino group can be protected with a Boc group prior to benzylation. rsc.org The yield of the benzylation reaction can be optimized by carefully controlling reaction conditions such as temperature, solvent, and the stoichiometry of the reagents. For example, using an excess of the benzylating agent can drive the reaction to completion, but may also lead to the formation of byproducts. asianpubs.org The use of phase transfer catalysts can also improve the efficiency of the reaction.

N-alpha-tert-Butoxycarbonyl (Boc) Protection

The final step in the synthesis of the target compound is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Integrated Synthetic Routes for Boc-O-benzyl-alpha-methyl-L-Tyrosine

The complete synthesis of Boc-O-benzyl-alpha-methyl-L-Tyrosine is a multi-step sequence starting from L-tyrosine. A plausible and efficient pathway involves the protection of the functional groups, followed by the key N-methylation step.

A general synthetic strategy can be outlined as follows:

O-Benzylation of L-Tyrosine: The synthesis typically commences with the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl ether. This can be achieved by reacting L-tyrosine with benzyl bromide in the presence of a base, such as sodium bicarbonate, in a suitable solvent mixture like dioxane and dimethylformamide (DMF) at an elevated temperature. rsc.org Another method involves the formation of a copper complex of tyrosine to facilitate selective O-benzylation under alkaline conditions. mtu.edu This step yields O-benzyl-L-tyrosine.

N-Boc Protection: The resulting O-benzyl-L-tyrosine is then subjected to N-protection using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base (e.g., NaHCO₃) in a solvent system like dioxane/water to yield Boc-O-benzyl-L-tyrosine. mtu.edu

N-alpha-Methylation: The final and crucial step is the methylation of the nitrogen atom of the Boc-protected amino acid. A common method for N-methylation of Boc-protected amino acids involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with a methylating agent. For instance, sodium hydride (NaH) can be used as the base in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide (MeI). researchgate.net This reaction introduces the methyl group onto the nitrogen, furnishing the final product, Boc-O-benzyl-alpha-methyl-L-Tyrosine.

The following table summarizes the key reaction steps and reagents:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | O-Benzylation | L-Tyrosine, Benzyl Bromide, Base (e.g., NaHCO₃) | O-benzyl-L-tyrosine |

| 2 | N-Boc Protection | O-benzyl-L-tyrosine, (Boc)₂O, Base (e.g., NaHCO₃) | Boc-O-benzyl-L-tyrosine |

| 3 | N-alpha-Methylation | Boc-O-benzyl-L-tyrosine, Sodium Hydride, Methyl Iodide | Boc-O-benzyl-alpha-methyl-L-Tyrosine |

Purification and Characterization Techniques in Compound Synthesis

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of Boc-O-benzyl-alpha-methyl-L-Tyrosine.

Purification: The primary method for purifying the crude product is typically column chromatography on silica (B1680970) gel. rsc.org The choice of eluent system (a mixture of solvents) is critical to effectively separate the desired compound from unreacted starting materials and byproducts. After column chromatography, the product can be obtained as a solid, often a white to off-white powder, upon evaporation of the solvent. chemdad.com Precipitation from a solution by adding a non-solvent is another technique that can be employed for purification. rsc.org

Characterization: A combination of spectroscopic and physical methods is used to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to elucidate the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Specific chemical shifts and coupling constants confirm the presence of the Boc, benzyl, and alpha-methyl groups, as well as the tyrosine backbone. rsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the successful incorporation of all protecting and modifying groups. rsc.org

Melting Point (m.p.): The melting point is a physical property that indicates the purity of a crystalline solid. For Boc-O-benzyl-alpha-methyl-L-Tyrosine, a reported melting point is in the range of 130-134 °C. chemdad.com

The table below lists some of the key characterization data for the related, non-methylated compound, which serves as a reference.

| Technique | Observation for Boc-O-benzyl-L-tyrosine | Reference |

| ¹H NMR (CD₃OD) | Signals for Boc (singlet, ~1.4 ppm), benzyl, and tyrosine protons are observable. | rsc.org |

| ¹³C NMR (CD₃OD) | Resonances corresponding to the carbonyls, aromatic carbons, and aliphatic carbons of the protecting groups and amino acid are present. | rsc.org |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated and found values confirm the molecular formula. | rsc.org |

Incorporation of Boc O Benzyl Alpha Methyl L Tyrosine into Peptidic Architectures

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.de The use of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. seplite.com In this scheme, the temporary Nα-Boc group is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis using a strong acid such as hydrofluoric acid (HF). seplite.combeilstein-journals.org

The primary challenge in incorporating α-methylated amino acids like Boc-O-benzyl-alpha-methyl-L-tyrosine is the steric hindrance at the α-carbon. This hindrance can significantly slow down the rate of peptide bond formation. To overcome this, highly efficient coupling reagents are required. bachem.com Standard carbodiimide-based activators like DCC are often insufficient. Uronium/aminium salt-based reagents have proven to be more effective for coupling sterically hindered residues. bachem.compeptide.com

Several powerful coupling reagents are particularly well-suited for this purpose:

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): This is a widely used and highly effective coupling reagent, often serving as the benchmark for difficult couplings. bachem.com

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): COMU is noted for its high coupling efficiency, comparable to HATU, and offers safety advantages by avoiding the potentially explosive HOBt or HOAt additives. bachem.com

TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): This reagent has demonstrated good results in coupling sterically hindered and methylated amino acids, with reports of lower racemization levels compared to other reagents. bachem.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is particularly effective for coupling N-methylated amino acids, which share steric challenges with α-methylated residues. peptide.com

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically demanding α,α-disubstituted amino acids. bachem.com

The choice of base is also critical. While N,N-Diisopropylethylamine (DIPEA) is commonly used, a weaker base like sym-collidine may be preferred in cases with an increased risk of side reactions. bachem.com

Table 1: Coupling Reagents for Alpha-Methylated Residues in SPPS

| Reagent | Full Name | Key Features |

|---|---|---|

| HATU | 2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate (B91526) | High efficiency, benchmark for difficult couplings. bachem.com |

| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | Comparable efficiency to HATU, enhanced safety profile. bachem.com |

| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Effective for hindered couplings, potentially lower racemization. bachem.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for N-methylated amino acids. peptide.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Generates highly reactive amino acid fluorides in situ. bachem.com |

The Boc/Bzl strategy requires a resin linkage that is stable to the repetitive TFA treatments used for Nα-Boc deprotection but can be cleaved under the final strong acid conditions. seplite.comchempep.com Several types of resins are compatible with this approach.

Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS. chempep.com The first amino acid is typically attached as a benzyl (B1604629) ester. However, this linkage can exhibit some lability to the repeated TFA deprotection steps, leading to chain loss, especially in the synthesis of longer peptides. chempep.com

PAM Resin (Phenylacetamidomethyl Resin): Developed to address the instability of the Merrifield linkage, the PAM resin provides a more acid-stable linkage, reducing premature chain loss during synthesis. chempep.com

MBHA Resin (4-Methylbenzhydrylamine Resin): This resin is the support of choice for synthesizing peptide amides using the Boc/Bzl strategy. It offers a good balance of stability towards TFA and lability towards HF for final cleavage. chempep.com

Disulfide Linkers: Disulfide bonds have been successfully employed as linkages in Boc/Bzl SPPS. This approach offers the advantage of mild cleavage conditions using reducing agents like dithiothreitol (B142953) (DTT), which is orthogonal to the acid-based deprotection of the Boc and benzyl groups. nih.gov

Table 2: Resin Linkage Compatibility with the Boc/Benzyl Protection Scheme

| Resin Type | Linkage Type | Final Cleavage Condition | Key Features |

|---|---|---|---|

| Merrifield | Benzyl Ester | Strong acid (e.g., HF) | Classic resin for Boc-SPPS, but can be susceptible to premature chain loss. chempep.com |

| PAM | Phenylacetamidomethyl | Strong acid (e.g., HF) | Offers enhanced stability to TFA compared to Merrifield resin. chempep.com |

| MBHA | Methylbenzhydrylamine | Strong acid (e.g., HF) | Standard for the synthesis of peptide amides. chempep.com |

| Disulfide | Disulfide | Reducing agents (e.g., DTT) | Allows for mild, orthogonal cleavage of the peptide from the resin. nih.gov |

The incorporation of α-methylated residues like Boc-O-benzyl-alpha-methyl-L-tyrosine has a dual impact on peptide synthesis. On one hand, these residues are potent helix inducers, which can disrupt inter- and intra-chain aggregation that might otherwise hinder synthesis. nih.gov By promoting a helical conformation, they can improve the solubility of the growing peptide chain and the accessibility of the N-terminus for subsequent coupling steps.

Application in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a powerful strategy, particularly for large-scale synthesis and the preparation of peptide segments for convergent synthesis.

Boc-O-benzyl-alpha-methyl-L-tyrosine can be incorporated into a peptide segment using standard solution-phase techniques. A significant advantage of using an α-methylated residue at the C-terminus of a peptide segment is its high resistance to racemization. One of the major challenges in segment condensation is the risk of epimerization of the C-terminal amino acid of the carboxyl-activated fragment. The presence of the α-methyl group in Boc-O-benzyl-alpha-methyl-L-tyrosine sterically shields the α-proton, making its abstraction by base (the primary mechanism of racemization) extremely difficult. This allows for the use of a wider range of coupling reagents and conditions for the segment condensation step without significant loss of chiral purity.

The incorporation of α-methylated amino acids is a well-established strategy for inducing and stabilizing helical secondary structures in peptides. nih.gov This property can be leveraged in solution-phase synthesis for controlled oligomerization. The defined conformational preferences imposed by residues like Boc-O-benzyl-alpha-methyl-L-tyrosine can guide the self-assembly of peptide chains into specific, predictable structures.

In solution, the steric bulk of the α-methyl group, in conjunction with the Boc and benzyl protecting groups, can also play a role in controlling solubility and aggregation. By carefully designing the peptide sequence with these residues, it is possible to prevent the formation of insoluble β-sheet aggregates, which can be a common problem in the synthesis of certain peptides. This allows the peptide to remain in solution and facilitates purification and subsequent manipulations. The regioselective formation of peptide bonds through methods like the oxidation of amino thioacids also points towards chemical strategies for elongating and oligomerizing peptides in a controlled manner in solution. acs.org

Chemoselective Coupling Reactions Utilizing Boc-O-benzyl-alpha-methyl-L-Tyrosine

The introduction of an α-methyl group in an amino acid significantly impacts the reactivity of both the carboxyl and amino groups, primarily due to steric hindrance. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions, particularly racemization, although this is not a concern at the α-center of α,α-disubstituted amino acids.

Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for the activation of the carboxylic acid of Boc-O-benzyl-alpha-methyl-L-tyrosine. nih.govrsc.org However, for coupling this sterically hindered amino acid to a growing peptide chain, more potent activating agents are often required to overcome the reduced nucleophilicity of the amino group of the adjacent residue and the steric bulk of the incoming amino acid.

Modern coupling reagents, particularly uronium and phosphonium (B103445) salts, have proven to be highly effective in facilitating the formation of peptide bonds involving sterically demanding amino acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently utilized. researchgate.netbachem.com These reagents rapidly form activated esters that are highly reactive towards the nucleophilic attack of the amino group, even when sterically encumbered.

Microwave-assisted solid-phase peptide synthesis (SPPS) has also emerged as a powerful technique to drive difficult couplings to completion, including those involving α,α-disubstituted amino acids. commonorganicchemistry.com The use of microwave irradiation can significantly accelerate reaction rates and improve coupling efficiencies.

Below is a table summarizing various coupling reagents and conditions that can be applied for the incorporation of sterically hindered amino acids like Boc-O-benzyl-alpha-methyl-L-tyrosine. While specific data for this exact compound is limited in publicly available literature, the following table is based on established protocols for similar sterically hindered α-methylated amino acids.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) |

| DCC | HOBt | DIPEA | DCM/DMF | 2-4 h | 70-85 |

| EDC | HOBt | DIPEA | Chloroform | 12 h | ~80 |

| HATU | --- | DIPEA/NMM | DMF | 30-60 min | >90 |

| HBTU | HOBt | DIPEA | DMF | 30-60 min | >90 |

| PyBOP | --- | DIPEA | DMF | 30-60 min | >90 |

Table 1: Representative coupling conditions for sterically hindered N-Boc-α-methylated amino acids. Yields are indicative and can vary based on the specific peptide sequence and reaction conditions.

Deprotection Strategies for Boc and O-Benzyl Groups in Synthesized Peptides

The successful synthesis of a peptide containing Boc-O-benzyl-alpha-methyl-L-tyrosine requires the subsequent removal of the N-terminal Boc (tert-butyloxycarbonyl) and the side-chain O-benzyl protecting groups. The choice of deprotection strategy is crucial to ensure the integrity of the final peptide.

Acid-Labile Deprotection of N-alpha-Boc

The Boc protecting group is renowned for its acid lability and is typically removed under acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), usually in a solution with a scavenger and a suitable solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.govmasterorganicchemistry.comrsc.orgreddit.com

The steric hindrance of the α-methyl group in Boc-O-benzyl-alpha-methyl-L-tyrosine does not significantly impede the acid-catalyzed removal of the Boc group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched by a scavenger (e.g., triethylsilane or anisole) to prevent side reactions.

Standard conditions for Boc deprotection involve treatment with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature. nih.gov For peptides that are particularly sensitive to acid, milder conditions or alternative acidic reagents can be employed.

| Reagent | Solvent | Scavenger | Typical Reaction Time |

| 50% TFA | DCM | Anisole | 30 min |

| 25% TFA | DCM | Triethylsilane | 30 min |

| 4 M HCl | Dioxane | --- | 1-2 h |

Table 2: Common conditions for the acid-labile deprotection of the N-alpha-Boc group.

Cleavage of O-Benzyl Side Chain Protection

The O-benzyl ether protecting group on the tyrosine side chain is generally stable to the acidic conditions used for Boc deprotection, providing orthogonality in the protection scheme. However, its removal requires more forcing conditions, typically involving strong acids or catalytic hydrogenation.

One of the most common methods for the cleavage of benzyl ethers is catalytic transfer hydrogenolysis. rsc.orgacs.org This method involves the use of a palladium catalyst (e.g., palladium on carbon) and a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or cyclohexene. rsc.orgacs.org This approach is generally mild and chemoselective, preserving other functional groups that might be sensitive to strong acids.

Alternatively, strong acids like liquid hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid can be used for the final deprotection step, which simultaneously cleaves the peptide from the resin support in solid-phase synthesis and removes the side-chain protecting groups. nih.gov When using strong acids, scavengers such as anisole, cresol, or thioanisole (B89551) are essential to trap the reactive benzyl cations and prevent side reactions, such as the alkylation of the tyrosine ring. nih.gov

| Method | Reagent/Catalyst | Hydrogen Donor/Solvent | Scavenger | Typical Reaction Time |

| Catalytic Hydrogenolysis | Pd/C (10%) | H₂ (1 atm) / Methanol | --- | 2-4 h |

| Catalytic Transfer Hydrogenolysis | Pd/C (10%) | Formic Acid / Methanol | --- | 1-2 h |

| Strong Acid Cleavage | HF | --- | Anisole | 1 h at 0 °C |

| Strong Acid Cleavage | TFMSA | TFA | Thioanisole | 2-4 h |

Table 3: Common methods for the cleavage of the O-benzyl side chain protection.

Conformational Analysis and Spectroscopic Characterization of Boc O Benzyl Alpha Methyl L Tyrosine and Its Peptides

Influence of Alpha-Methylation on Amino Acid Conformation

The introduction of a methyl group at the alpha-carbon of an amino acid has profound stereochemical consequences, primarily due to increased steric bulk. This modification plays a significant role in dictating the local conformation of the peptide backbone.

Restricted Rotational Freedom and Steric Hindrance

The presence of the alpha-methyl group in Boc-O-benzyl-alpha-methyl-L-Tyrosine introduces significant steric hindrance. This bulkiness restricts the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of the peptide backbone. The four substituents around the alpha-carbon—the methyl group, the side chain, the amino group, and the carboxyl group—create a more crowded environment compared to the corresponding non-methylated amino acid. This increased steric clash limits the accessible conformational space for the amino acid residue, forcing it to adopt a more rigid structure. This rigidity can be advantageous in the design of peptides with specific, stable secondary structures.

Backbone Dihedral Angle Preferences (φ, ψ)

The steric constraints imposed by the alpha-methyl group significantly influence the preferred backbone dihedral angles (φ and ψ). In non-methylated amino acids, a broader range of φ and ψ angles are sterically allowed, as depicted in a Ramachandran plot. However, for alpha-methylated amino acids, the sterically allowed regions in the Ramachandran plot are much more restricted. The introduction of the methyl group disfavors many of the conformations that are accessible to standard amino acids. This often leads to the promotion of specific secondary structures, such as helical or extended conformations, by limiting the available conformational options. Studies on various alpha-methylated amino acids have shown a general preference for helical (φ ≈ -60°, ψ ≈ -40°) or extended (φ ≈ -135°, ψ ≈ +135°) conformations. The precise preferred angles for Boc-O-benzyl-alpha-methyl-L-Tyrosine would be influenced by the bulky O-benzyl-tyrosine side chain, in addition to the alpha-methyl group.

Spectroscopic Elucidation of Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the three-dimensional structure and conformational dynamics of molecules like Boc-O-benzyl-alpha-methyl-L-Tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights

NMR spectroscopy provides detailed information about the local chemical environment of individual atoms within a molecule. By analyzing various NMR parameters, it is possible to deduce the conformation of the amino acid derivative. Methyl groups are particularly useful probes in NMR studies due to their high sensitivity and the fact that they often reside in less crowded regions of the spectrum. nmr-bio.com

Proton NMR (¹H NMR) is instrumental in providing information about the proton environment within the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, which is in turn affected by the molecule's conformation. For instance, the chemical shifts of the alpha-methyl protons and the beta-protons of the tyrosine side chain can provide clues about their spatial orientation relative to the aromatic ring and the peptide backbone.

Coupling constants (J-couplings) between adjacent protons, such as the coupling between the NH proton and the alpha-proton (in the absence of alpha-methylation), are related to the dihedral angle between them through the Karplus equation. While direct J-coupling to an alpha-proton is absent in alpha-methylated residues, other couplings, such as those within the side chain or long-range couplings, can still provide valuable conformational information.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for L-Tyrosine Derivatives

| Proton | L-Tyrosine bmrb.io | Boc-O-benzyl-L-tyrosine (Predicted) | Boc-O-benzyl-alpha-methyl-L-Tyrosine (Predicted) |

| α-H | 3.94 ppm bmrb.io | ~4.3-4.5 ppm | - |

| β-H | 3.20, 3.06 ppm bmrb.io | ~3.0-3.2 ppm | ~3.0-3.3 ppm |

| Aromatic-H | 7.19, 6.90 ppm bmrb.io | ~6.8-7.4 ppm | ~6.8-7.4 ppm |

| Benzyl-CH₂ | - | ~5.0 ppm | ~5.0 ppm |

| Boc-CH₃ | - | ~1.4 ppm | ~1.4 ppm |

| α-CH₃ | - | - | ~1.5 ppm |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the alpha-carbon, the beta-carbon, the carbonyl carbon, and the carbons of the aromatic ring and protecting groups are all sensitive to the local conformation. The chemical shift of the alpha-carbon is particularly indicative of the secondary structure. For instance, alpha-carbons in helical conformations tend to have different chemical shifts compared to those in extended or random coil conformations. The presence of the alpha-methyl group also significantly influences the chemical shift of the alpha-carbon.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for L-Tyrosine Derivatives

| Carbon | L-Tyrosine bmrb.io | Boc-O-benzyl-L-tyrosine chemicalbook.com | Boc-O-benzyl-alpha-methyl-L-Tyrosine (Predicted) |

| Cα | 58.84 ppm bmrb.io | ~55-57 ppm | ~60-65 ppm |

| Cβ | 38.28 ppm bmrb.io | ~37-39 ppm | ~40-42 ppm |

| C=O (Carboxyl) | 176.96 ppm bmrb.io | ~174-176 ppm | ~176-178 ppm |

| C=O (Boc) | - | ~155 ppm | ~155 ppm |

| C (Boc quat.) | - | ~80 ppm | ~80 ppm |

| C (Boc-CH₃) | - | ~28 ppm | ~28 ppm |

| C (α-CH₃) | - | - | ~20-25 ppm |

| Aromatic/Benzyl (B1604629) Carbons | 118.6-157.7 ppm bmrb.io | 115-160 ppm | 115-160 ppm |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, NOESY) for Spatial Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of complex molecules like Boc-O-benzyl-alpha-methyl-L-tyrosine and its derived peptides. By spreading the proton signals across two frequency dimensions, 2D NMR resolves the spectral overlap often encountered in 1D spectra and reveals through-bond and through-space correlations between nuclei. uzh.chunivr.it

Correlated Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those separated by two or three bonds. In the context of Boc-O-benzyl-alpha-methyl-L-tyrosine, a COSY spectrum would reveal correlations within the tyrosine side chain, such as between the β-protons and the aromatic ring protons, as well as within the Boc and benzyl protecting groups. For a peptide containing this residue, COSY helps in assigning the spin systems of individual amino acids. uzh.chnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. This is crucial for determining the three-dimensional fold of a peptide. uzh.chyoutube.com For a peptide incorporating Boc-O-benzyl-alpha-methyl-L-tyrosine, NOESY cross-peaks would be expected between:

The α-methyl group protons and the backbone amide proton of the following residue.

Protons of the Boc group and the α-methyl group or β-protons of the tyrosine side chain.

Protons of the O-benzyl group and the aromatic ring of the tyrosine.

Inter-residue NOEs between the α-proton (or α-methyl protons) of one residue and the amide proton of the subsequent residue (dαN(i, i+1)), which are critical for sequential assignment and defining secondary structure. nih.gov

The presence and intensity of these NOE signals allow for the calculation of inter-proton distances, which serve as restraints in computational modeling to generate a high-resolution 3D structure of the peptide in solution. nih.gov The α-methylation restricts the conformational freedom of the peptide backbone, often leading to more defined and stable structures, such as helices, which can be clearly identified through specific NOE patterns. nih.govenamine.net

| NMR Technique | Information Provided | Expected Correlations for Boc-O-benzyl-alpha-methyl-L-Tyr in a Peptide |

| COSY | Through-bond scalar couplings (2-3 bonds) | - β-CH₂ to aromatic protons- Correlations within the benzyl group |

| NOESY | Through-space dipolar couplings (< 5 Å) | - α-CH₃ to backbone NH (i+1)- Boc protons to α-CH₃/β-CH₂- Benzyl protons to Tyr aromatic ring |

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to the secondary structure of peptides and proteins. These methods probe the vibrational modes of chemical bonds, particularly the amide bonds that form the peptide backbone.

FTIR Spectroscopy is instrumental in characterizing the functional groups of Boc-O-benzyl-alpha-methyl-L-tyrosine. The spectrum of the closely related N-Boc-O-benzyl-L-tyrosine shows characteristic bands for the Boc protecting group, including C=O stretching of the carbamate (B1207046) around 1613–1673 cm⁻¹ and vibrations of the tertiary butyl group at 1365–1380 cm⁻¹. The presence of the benzyl ether is confirmed by a C-O ether band around 1117 cm⁻¹.

When incorporated into a peptide, the most informative region in the FTIR spectrum is the Amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching of the peptide backbone. The frequency of this band is indicative of the peptide's secondary structure:

α-helix: ~1650–1660 cm⁻¹

β-sheet: ~1620–1640 cm⁻¹ and a weaker component at ~1690 cm⁻¹

β-turn: ~1670 cm⁻¹

Random coil: ~1640–1650 cm⁻¹

The Amide II band (1500-1600 cm⁻¹), arising from N-H bending and C-N stretching, also provides structural information.

Raman Spectroscopy offers complementary information to FTIR. While water is a strong absorber in the infrared, it produces a weak Raman signal, making Raman spectroscopy particularly suitable for aqueous solutions. The Raman spectrum of Boc-L-tyrosine has been documented and provides a basis for interpreting the spectrum of its O-benzyl, alpha-methyl derivative. nih.gov Tyrosine and its derivatives exhibit characteristic Raman bands that can be used to monitor their local environment. nih.gov For instance, nitration of the tyrosine ring significantly alters its resonance Raman spectrum, a principle that can be used to distinguish surface-exposed from buried residues. nih.gov

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Peptide secondary structure (α-helix, β-sheet) |

| Carbamate (Boc C=O) | 1613 - 1673 | Presence of Boc protecting group. |

| C(CH₃)₃ (Boc) | 1365 - 1380 | Presence of Boc protecting group. |

| C-O Ether (Benzyl) | ~1117 | Presence of O-benzyl protecting group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for studying compounds containing chromophores, such as the aromatic side chain of tyrosine. The absorption of UV light by the phenolic ring of tyrosine is sensitive to its environment and substitution.

L-tyrosine in aqueous solution typically exhibits absorption maxima around 193 nm, 224 nm, and 275 nm, corresponding to π → π* transitions within the phenol (B47542) ring. nih.gov The absorption band at ~275 nm is particularly useful for analysis. When the hydroxyl group of tyrosine is modified, as in the case of the O-benzyl ether in Boc-O-benzyl-alpha-methyl-L-tyrosine, a shift in the absorption maximum is expected. The benzylation of the hydroxyl group eliminates its ability to be ionized at high pH, a property often used in spectrophotometric titrations to determine the number of exposed tyrosine residues in a protein. nih.gov

| Compound | Typical λmax (nm) | Notes |

| L-Tyrosine | ~224, ~275 | Absorption of the phenolic chromophore. |

| Boc-O-benzyl-L-tyrosine | Shifted from 275 | The O-benzylation alters the electronic transitions of the tyrosine chromophore. |

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While a crystal structure for Boc-O-benzyl-alpha-methyl-L-tyrosine is not publicly available, the structure of the closely related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, offers significant insights. nih.gov

In this related structure, the tert-butoxycarbonyl (Boc) group adopts a trans-trans conformation. The tyrosine side chain is in a folded conformation, with the two phenyl rings (the tyrosine ring and the benzyl ring) oriented almost perpendicular to each other. nih.gov This perpendicular arrangement minimizes steric hindrance between the two bulky aromatic groups. The molecules in the crystal are linked by strong intermolecular hydrogen bonds between the carboxylate hydroxyl group and the urethane (B1682113) carbonyl oxygen. nih.gov

Studies on other alpha-methylated amino acids have shown that the presence of the methyl group at the α-carbon significantly restricts the allowable values of the backbone torsion angles φ and ψ, favoring conformations typically found in helical structures. enamine.net For instance, the crystal structure of a dipeptide containing alpha-methyltryptophan (B555742) revealed a type-II β-bend conformation. Therefore, it is highly probable that the solid-state structure of Boc-O-benzyl-alpha-methyl-L-tyrosine would exhibit a restricted conformation with a specific arrangement of its bulky protecting groups, predisposing it to adopt helical or turn-like structures when incorporated into a peptide chain.

| Structural Feature | Observation in Analogous Crystal Structures | Implication for this compound |

| Boc Group Conformation | trans-trans | Expected preferred conformation. nih.gov |

| Phenyl Ring Orientation | Perpendicular arrangement of Tyr and Benzyl rings | Minimization of steric clash. nih.gov |

| Backbone Torsion Angles | Restricted φ and ψ values | Predisposition for helical or β-turn structures. |

| Intermolecular Interactions | Strong O-H···O=C hydrogen bonds | Defines crystal packing and stabilizes conformation. nih.gov |

Computational Modeling for Conformational Landscape Exploration

Computational modeling techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful for exploring the conformational preferences of molecules and complementing experimental data.

DFT calculations are used to determine the optimized geometries and relative energies of different conformers of a molecule. For a molecule like Boc-O-benzyl-alpha-methyl-L-tyrosine, DFT can be used to generate a Ramachandran map, which shows the energetically favorable combinations of the backbone dihedral angles φ and ψ.

Studies on related systems have shown that:

α-methylation significantly restricts the allowed conformational space. Unexpectedly, in some cases, it can increase conformational freedom compared to a dehydrophenylalanine residue, but when combined with other bulky groups, it severely limits the accessible conformations. nih.gov

N-methylation , a related modification, has been shown via DFT to lower the energy barrier for cis-trans isomerization of the amide bond and increase aqueous solubility. rsc.org

DFT calculations on protected dipeptides, such as n-formyl-D-serine-D-alanine-NH₂, have successfully characterized numerous stable conformers and their migration patterns on the potential energy surface. nih.gov

For Boc-O-benzyl-alpha-methyl-L-tyrosine, DFT calculations would likely predict that the steric bulk of the α-methyl group, in conjunction with the large Boc and O-benzyl groups, would lead to a highly constrained Ramachandran plot with only a few low-energy regions, primarily corresponding to helical conformations.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular conformation over time, allowing for the exploration of the conformational landscape in a simulated environment (e.g., in a solvent like water). proquest.combonvinlab.org

For a peptide containing Boc-O-benzyl-alpha-methyl-L-tyrosine, an MD simulation would typically involve the following steps:

System Setup: The peptide is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The initial structure is energy-minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions of all atoms over time) is recorded.

Analysis of the MD trajectory can reveal the preferred conformations of the peptide, the flexibility of different regions, and the stability of secondary structures like α-helices or β-turns. nih.gov MD simulations of protected dipeptides have shown that the conformations observed in the simulation are consistent with those found in the solid state by X-ray crystallography. nih.gov The introduction of alpha-methylation is known to reduce the conformational variability of peptides, which would be observable in an MD simulation as more stable and persistent secondary structures. enamine.net

Applications in Advanced Peptide and Peptidomimetic Research

Design and Synthesis of Conformationally Constrained Peptides

A primary challenge in peptide-based drug design is overcoming the inherent flexibility of linear peptides, which often results in poor receptor affinity and selectivity. Introducing conformational constraints is a key strategy to lock a peptide into its bioactive conformation, thereby enhancing its pharmacological profile. The alpha-methyl group in Boc-O-benzyl-alpha-methyl-L-Tyr is a powerful tool for inducing such constraints.

The incorporation of α-methylated amino acids into a peptide sequence sterically restricts the available conformational space of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles. This restriction can guide the peptide to adopt well-defined secondary structures. N-methylated amino acids are known to be well-suited for inducing β-turns, a common secondary structure critical for molecular recognition events. uni-kiel.de Similarly, α-methylation can promote the formation of turn-like structures or stabilize helical folds by limiting backbone flexibility. nih.gov By strategically placing an α-methylated tyrosine residue, researchers can design peptides that mimic the geometry of a beta-turn or a segment of an alpha-helix, which are often the key recognition motifs for protein-protein interactions. For example, studies on tetrapeptides containing sterically hindered residues have shown their ability to adopt stable type VIa beta-turn conformations in solution. nih.gov

Peptide cyclization is a widely used technique to improve the metabolic stability and binding affinity of peptide ligands. nih.gov The process of forming a cyclic peptide from a linear precursor can be entropically disfavored. The incorporation of α-methylated amino acids like alpha-methyl-tyrosine can significantly facilitate cyclization. uni-kiel.de These residues act as "turn inducers," pre-organizing the linear peptide backbone into a conformation where the N- and C-termini are in proximity. uni-kiel.de This pre-organization reduces the entropic penalty of the ring-closing reaction, often leading to higher yields and fewer side products like oligomers. uni-kiel.de This strategy is effective for various cyclization methods, including traditional head-to-tail lactamization, and can be crucial for successfully synthesizing otherwise difficult-to-cyclize sequences. uni-kiel.denih.gov

Table 1: Functional Roles of Structural Modifications in this compound

| Structural Feature | Abbreviation | Chemical Group | Primary Function in Peptide Synthesis |

| Alpha-Amino Protection | Boc | tert-butyloxycarbonyl | Prevents unwanted polymerization during coupling; removed under moderately acidic conditions. peptide.commasterorganicchemistry.com |

| Side-Chain Protection | Bzl | Benzyl (B1604629) | Protects the reactive hydroxyl group of the tyrosine side chain from side reactions; typically removed with strong acid. peptide.com |

| Backbone Modification | α-Me | Alpha-Methyl | Restricts backbone dihedral angles, inducing conformational constraint and enhancing proteolytic stability. nih.govrsc.org |

Elucidation of Structure-Activity Relationships (SAR) in Peptide Ligands

Understanding how each component of a peptide contributes to its biological activity is fundamental to designing more potent and selective analogs. This compound is a sophisticated tool for probing these structure-activity relationships (SAR).

Alanine scanning, where residues are systematically replaced by alanine, is a common method to identify key side chains responsible for biological function. The use of alpha-methylated amino acids offers a more nuanced approach. By creating a positional scan and substituting the alpha-methylated tyrosine at various points in a peptide sequence, researchers can identify positions where conformational restriction is either beneficial or detrimental to activity. This provides insight into the required backbone geometry for receptor binding. This method complements traditional SAR studies by focusing on the conformational requirements of the peptide backbone, rather than just the contribution of the side chains. nih.gov

The native tyrosine side chain contains a phenolic hydroxyl group that can participate in hydrogen bonding and other polar interactions. The O-benzyl protecting group in this compound masks this functionality, replacing it with a larger, hydrophobic, and non-polar aromatic group. researchgate.net By incorporating this analog into a peptide, researchers can directly investigate the importance of the native hydroxyl group. Comparing the biological activity of a peptide containing O-benzyl-alpha-methyl-tyrosine with its de-benzylated counterpart (which has a free hydroxyl group) can elucidate whether a hydrogen bond donor/acceptor is required at that position or if a hydrophobic interaction is preferred. This provides critical information for designing peptidomimetics with optimized interactions within a receptor's binding pocket. researchgate.netelsevierpure.com

Development of Peptidomimetics for Receptor Binding Studies

Peptidomimetics are compounds designed to mimic natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. nih.gov this compound is a key building block in the creation of advanced peptidomimetics for studying receptor interactions.

The alpha-methyl group significantly enhances the peptide's resistance to enzymatic degradation by proteases, as the steric bulk hinders amide bond cleavage. nih.gov This increased stability is a crucial attribute for developing therapeutic candidates. Furthermore, the conformational constraints imposed by the alpha-methyl group can lock the peptide into its bioactive conformation, leading to higher binding affinity for its target receptor. nih.gov This is because less conformational entropy is lost upon binding. The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt), a related modified tyrosine, has found widespread use in developing potent opioid ligands, demonstrating the power of such modifications. nih.gov The incorporation of alpha-methylated and N-alkylated residues has resulted in numerous peptidomimetics with improved properties for receptor binding studies and as potential therapeutic leads. nih.gov

Table 2: Applications of this compound in Peptide Research

| Research Area | Application | Key Structural Feature Utilized | Outcome |

| Conformational Control | Inducing β-turns and helical structures | Alpha-Methyl Group | Creates peptides with predictable secondary structures for mimicking receptor-binding motifs. uni-kiel.de |

| Peptide Synthesis | Facilitating macrocyclization | Alpha-Methyl Group | Pre-organizes the linear peptide to favor ring closure, increasing cyclization efficiency. uni-kiel.denih.gov |

| SAR Studies | Probing backbone conformational needs | Alpha-Methyl Group | Identifies peptide regions where conformational rigidity is critical for biological activity. nih.gov |

| SAR Studies | Evaluating side-chain interactions | O-Benzyl Group | Determines the role of the tyrosine hydroxyl group (hydrophilic vs. hydrophobic interactions) in binding. researchgate.net |

| Peptidomimetic Design | Enhancing metabolic stability | Alpha-Methyl Group | Increases resistance to proteolytic enzyme degradation, prolonging the peptide's half-life. nih.gov |

| Peptidomimetic Design | Improving receptor affinity | Alpha-Methyl Group | Constrains the peptide into its bioactive conformation, reducing the entropic penalty of binding. nih.gov |

Modulation of Ligand-Receptor Interactions at a Molecular Level

The introduction of an alpha-methyl group on the backbone of an amino acid residue, such as in this compound, has profound implications for the conformational flexibility of the resulting peptide. This steric hindrance restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. nih.gov By locking the peptide into a more defined three-dimensional structure, researchers can better mimic the bioactive conformation required for optimal binding to a biological target, such as a receptor. nih.gov This conformational pre-organization can lead to a lower entropic penalty upon binding, potentially increasing the affinity of the ligand for its receptor. acs.org

Exploration of Binding Affinity and Selectivity

The conformational rigidity imparted by the alpha-methyl group can significantly influence the binding affinity and selectivity of a peptide for its target receptor. By reducing the number of available conformations, the likelihood of the peptide adopting a high-affinity binding pose is increased. acs.org This can translate to more potent biological activity.

Utility in Enzyme Inhibition Research

The structural characteristics of this compound make it a valuable component in the design of enzyme inhibitors, particularly for proteases and glycosidases. The alpha-methyl group plays a crucial role in enhancing the resistance of peptides to enzymatic degradation.

Design of Protease or Glycosidase Inhibitors

The inherent susceptibility of natural peptides to degradation by proteases is a major hurdle in their development as therapeutic agents. nih.gov The introduction of an alpha-methyl group at the P1 position relative to the cleavage site of a protease can render the peptide bond completely resistant to hydrolysis. nih.gov This enhanced proteolytic stability is a key advantage in designing peptide-based inhibitors with longer biological half-lives.

A notable example, although involving a closely related compound, is the use of Boc-N-methyl-O-benzyl-L-tyrosine in the total synthesis of lyngbyastatin 7, a marine-derived elastase inhibitor. chemdad.com Elastase is a serine protease, and the incorporation of the modified tyrosine derivative contributes to the inhibitory activity and stability of the final natural product. chemdad.com

In the realm of glycosidase inhibitors, a recent study detailed the synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors. mtu.edu One of the synthesized peptides, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃, incorporated the Boc-O-benzyl-tyrosine moiety. mtu.edu Although this specific peptide showed modest inhibitory activity (17.05%), it underscores the utility of such protected tyrosine derivatives as building blocks in the exploration of new glycosidase inhibitors. mtu.edu

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions

While specific mechanistic studies involving peptides derived from this compound are not detailed in the available literature, the structural features of this compound allow for inferences about its role in enzyme-inhibitor interactions. The alpha-methyl group can sterically hinder the approach of the catalytic residues of an enzyme to the scissile peptide bond, thereby preventing cleavage. nih.gov

Furthermore, the conformationally constrained nature of peptides containing this residue can provide valuable insights into the active conformation of an inhibitor. By studying the structure-activity relationship of a series of inhibitors with and without the alpha-methyl group, researchers can deduce the preferred binding conformation within the enzyme's active site. Computational modeling and X-ray crystallography of enzyme-inhibitor complexes containing such modified peptides can further elucidate the precise molecular interactions that govern inhibitory potency and selectivity.

Contribution to Bioactive Peptide Scaffolds and Chemical Biology Probes

The enhanced stability and conformational definition provided by this compound make it an excellent candidate for incorporation into bioactive peptide scaffolds. These scaffolds can serve as templates for the development of new drugs or as probes to investigate biological processes.

Bioactive peptides often have their therapeutic potential limited by poor stability and bioavailability. medchemexpress.com The introduction of alpha-methylated amino acids is a recognized strategy to overcome these limitations. acs.org By creating more rigid and proteolytically resistant peptide backbones, the bioactivity can be prolonged, and the desired therapeutic effect can be achieved more efficiently.

The development of chemical probes is essential for dissecting complex biological pathways. mskcc.org While there are no specific examples of this compound being used directly as a chemical probe in the reviewed literature, its structural features are amenable to such applications. The benzyl and Boc protecting groups can be selectively removed to allow for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, which can be used for imaging or affinity-based proteomics to identify the cellular targets of the peptide. mskcc.org

Future Directions and Emerging Research Avenues

Advanced Spectroscopic and Computational Approaches for Dynamic Conformational Analysis

The primary reason for incorporating α-methylated amino acids into peptides is to reduce conformational flexibility and stabilize specific secondary structures. enamine.net Understanding the precise structural consequences of inserting Boc-O-benzyl-alpha-methyl-L-Tyrosine is crucial for rational peptidomimetic design. While traditional techniques provide valuable data, emerging advanced methods are enabling a more dynamic and detailed picture of peptide conformation.

Conformational energy computations have shown that α-methylated residues are potent inducers of β-turns and helical structures. nih.gov Future research will increasingly pair these computational predictions with sophisticated analytical techniques to validate and refine structural models.

| Technique | Application in Conformational Analysis of α-Methylated Peptides | References |

| 2D Nuclear Magnetic Resonance (NMR) | Provides detailed through-bond and through-space correlations (e.g., TOCSY, HSQC, HMBC) to determine the precise connectivity and spatial arrangement of atoms, confirming local conformations. | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Used to analyze the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution. Exciton-coupled CD can help determine the stereochemical configuration of complex structures like biaryl-crosslinked atropisomers. | nih.govnih.gov |

| Computational Modeling (DFT, MD) | Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to calculate low-energy conformations, predict structural stability, and model the dynamic behavior of the peptide in different environments. | nih.govresearchgate.net |

| Microcrystal Electron Diffraction (MicroED) | An emerging cryogenic electron microscopy technique used to determine the high-resolution atomic structure of peptides from nanocrystals, which are often easier to obtain than large crystals required for X-ray crystallography. | nih.gov |

| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy techniques are sensitive to hydrogen bonding patterns and can be used to monitor the formation of intramolecularly hydrogen-bonded structures like β-turns. | nih.govresearchgate.net |

Integration into Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach avoids the harsh chemicals and racemization risks associated with purely chemical methods. nih.gov The integration of unnatural amino acids like α-methyl-tyrosine into CEPS workflows is a significant future direction.

Key research areas include:

Substrate Specificity of Proteases: Enzymes like α-chymotrypsin, which naturally cleave peptide bonds on the carboxyl side of hydrophobic residues such as tyrosine, are potential candidates for catalyzing the formation of bonds involving α-methyl-tyrosine. nih.gov Future work will focus on evaluating the tolerance of these enzymes for the α-methyl group and optimizing reaction conditions (e.g., pH, temperature, solvent) to favor synthesis over hydrolysis.

Engineered Enzymes and Peptide Ligases: The development of engineered enzymes is a promising frontier. Peptide ligases, for example, are being developed for the highly efficient ligation of peptide fragments, even those containing non-canonical amino acids. youtube.com These enzymes could be tailored to specifically recognize and couple fragments containing α-methyl-tyrosine, enabling the modular synthesis of very long and complex peptides (40-150 amino acids) that are challenging to produce by other means. youtube.com

Enzymatic Post-Translational Modification: Research into enzymes that perform modifications on peptide backbones, such as engineered methyltransferases, provides a blueprint for developing biocatalysts that could introduce α-methylation into a peptide sequence post-synthesis. nih.gov

The adoption of CEPS for peptides containing Boc-O-benzyl-alpha-methyl-L-Tyrosine would represent a significant advance towards greener and more efficient manufacturing processes for complex peptidomimetics. youtube.com

Exploitation in the Creation of Complex Macrocyclic Peptides

Macrocyclization is a widely used strategy in drug discovery to improve the stability, cell permeability, and binding affinity of peptides. The conformational constraints imposed by α-methylation are particularly beneficial in the design of macrocyclic peptides, as they help to pre-organize the linear precursor into a conformation that is favorable for ring closure. enamine.net

Future research will leverage Boc-O-benzyl-alpha-methyl-L-Tyrosine in the creation of novel macrocyclic scaffolds:

Natural Product-Inspired Cyclization: The biosynthesis of some natural products provides a roadmap for new macrocyclization strategies. For example, certain bacterial biosynthetic gene clusters use a cytochrome P450 enzyme to catalyze the formation of a biaryl C-C crosslink between two tyrosine residues, creating a rigid macrocyclic structure. nih.gov Peptides containing α-methyl-tyrosine could be designed as substrates for such enzymatic or biomimetic chemical cyclizations.

Enzyme-Mediated Macrocyclization: The peptide ligases being developed for linear peptide synthesis are also highly effective at intramolecular cyclization. youtube.com A linear peptide containing α-methyl-tyrosine could be designed with terminal reactive groups for efficient, enzyme-catalyzed head-to-tail or side-chain cyclization.

Advanced Chemical Stapling: Chemical methods like ring-closing metathesis or late-stage Suzuki–Miyaura cross-coupling are used to "staple" peptides, introducing a covalent brace that locks the peptide into a specific conformation. beilstein-journals.org The inclusion of α-methyl-tyrosine can work synergistically with these stapling techniques to create highly constrained and stable macrocycles.

The combination of backbone constraint from α-methylation with the global constraint of macrocyclization is a powerful strategy for creating peptidomimetics with superior pharmacological properties.

Exploration of New Biological Targets and Mechanistic Pathways for Peptidomimetics Containing Boc-O-benzyl-alpha-methyl-L-Tyrosine

The primary goal of incorporating modified amino acids like Boc-O-benzyl-alpha-methyl-L-Tyrosine is to create peptidomimetics with enhanced therapeutic potential. enamine.net While some applications exist, significant opportunities remain to explore new biological targets and understand the mechanistic basis of their activity.

| Target/Pathway | Relevance of α-Methyl-Tyrosine Peptidomimetics | Example/Potential Application | References |

| Proteases | The α-methyl group can confer resistance to proteolytic degradation and act as a recognition element for the active site. | The marine-derived elastase inhibitor Lyngbyastatin 7 contains an α-methylated amino acid. | chemdad.com |

| G-Protein Coupled Receptors (GPCRs) | Constraining peptide conformation can lock in a bioactive structure, leading to higher receptor affinity and selectivity. | The insertion of a modified tyrosine (Mmt) into a neuropeptide fragment showed high potency at the Nociceptin/Orphanin FQ (NOP) receptor. | mdpi.com |

| Protein-Protein Interactions (PPIs) | Helical or turn structures induced by α-methylation can mimic key recognition motifs at the interface of two proteins, acting as inhibitors. | Design of stapled peptides to inhibit cancer-related PPIs. | beilstein-journals.org |

| Novel Natural Product Pathways | Genome mining is uncovering new biosynthetic pathways that produce unique peptide structures with unknown biological functions. | The discovery of aminopyruvatides, a new class of RiPPs with a modified tyrosine, suggests unexplored biological activity. | nih.gov |

Future research will focus on a dual approach: a target-centric strategy , where peptidomimetics containing α-methyl-tyrosine are rationally designed to interact with known disease-relevant targets like GPCRs and PPIs, and a discovery-driven strategy . The latter involves synthesizing libraries of novel peptides, particularly macrocycles, inspired by newly discovered natural products and screening them against a wide range of biological assays to identify novel targets and mechanistic pathways. nih.gov The enhanced metabolic stability and conformational rigidity provided by the α-methyl-tyrosine residue make it a cornerstone of these future drug discovery efforts. enamine.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-O-benzyl-alpha-methyl-L-Tyr, and how can purity be verified?

- Methodological Answer : The synthesis typically involves sequential protection of the tyrosine hydroxyl group with a benzyl ether, followed by Boc (tert-butoxycarbonyl) protection of the amine. Alpha-methylation requires careful alkylation under controlled conditions (e.g., using methyl iodide in the presence of a strong base). Purity verification should combine HPLC (High-Performance Liquid Chromatography) for assessing chemical homogeneity and -/-NMR to confirm structural integrity. For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients) in detail .

Q. How should researchers design experiments to ensure reproducibility in the synthesis of this compound?

- Methodological Answer : Adopt the "Experimental" section guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry), which mandate explicit reporting of reagent ratios, reaction durations, and purification techniques. Include error margins for critical parameters like temperature and pH. Cross-validate results using orthogonal analytical methods (e.g., mass spectrometry alongside NMR). Supplemental files should provide raw spectral data and chromatograms to enable independent verification .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between spectroscopic data and expected results for this compound?

- Methodological Answer : Contradictions may arise from unexpected stereochemical outcomes or by-products. First, re-examine reaction conditions for potential racemization (e.g., prolonged exposure to basic environments). Use 2D NMR techniques (COSY, NOESY) to confirm stereochemistry. If impurities are suspected, employ preparative HPLC to isolate intermediates and re-analyze. Cross-reference with literature on analogous compounds (e.g., Boc-L-Tyr derivatives) to identify common pitfalls .

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Steric hindrance from the alpha-methyl group may reduce coupling efficiency. Optimize by:

- Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HOBt/DCC.

- Increasing reaction time or temperature (monitor for side reactions like Fmoc-deprotection).

- Conducting Kaiser tests to confirm amine availability post-coupling. Compare yields with/without the alpha-methyl group to quantify steric effects .

Q. What analytical approaches are recommended for characterizing degradation products of this compound under acidic conditions?

- Methodological Answer : Simulate degradation via controlled acidolysis (e.g., TFA in DCM) and analyze products using LC-MS/MS to identify fragments. Compare fragmentation patterns with theoretical m/z values. For structural elucidation, isolate degradation products via preparative TLC and characterize using -NMR and IR spectroscopy. Track benzyl ether cleavage kinetics using real-time UV-Vis spectroscopy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting point or optical rotation values across studies for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) and compare melting points. Use DSC (Differential Scanning Calorimetry) to detect polymorphs. For optical rotation, ensure solvent and concentration standardization (e.g., [α] in CHCl) and calibrate equipment with a reference standard .

Q. What frameworks can guide hypothesis formulation when studying the biological activity of peptides containing this compound?

- Methodological Answer : Apply the PICO framework:

- Population : Target receptor/enzyme.

- Intervention : Peptide modification (e.g., alpha-methyl substitution).

- Comparison : Wild-type vs. modified peptide.

- Outcome : Binding affinity (e.g., IC) or enzymatic inhibition.

Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) by benchmarking against existing tyrosine derivatives in drug discovery .

Literature and Reproducibility

Q. How can researchers conduct a systematic literature review to identify gaps in this compound applications?

- Methodological Answer : Use databases like SciFinder or Reaxys with search terms: "Boc-O-benzyl-tyrosine derivatives," "alpha-methyl amino acids," and "peptide synthesis limitations." Filter for primary sources (e.g., Journal of Organic Chemistry) and prioritize studies with full experimental details. Map trends using citation networks (e.g., backward/forward citations in Web of Science) to identify understudied applications .

Q. What steps ensure compliance with ethical guidelines when using this compound in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.